7-(Hydroxymethyl)indolin-2-one
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Overview
Description
7-(Hydroxymethyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a hydroxymethyl group to the indolin-2-one structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)indolin-2-one typically involves the reaction of indole derivatives with formaldehyde under acidic conditions. For example, the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with water under acidic conditions yields this compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods optimize reaction conditions to achieve high efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, methyl derivatives, and various substituted indole compounds.
Scientific Research Applications
7-(Hydroxymethyl)indolin-2-one has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound exhibits potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as acetylcholine esterase and inflammatory cytokines.
Pathways Involved: It modulates signaling pathways like the Akt, MAPK, and NF-κB pathways, leading to anti-inflammatory and anticancer effects
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
3-(3-Hydroxyphenyl)-indolin-2-one: A derivative with potent anti-inflammatory activity.
1-Benzyl-1H-1,2,3-triazole derivatives: Compounds with acetylcholine esterase inhibitory activity .
Uniqueness: 7-(Hydroxymethyl)indolin-2-one stands out due to its unique hydroxymethyl group, which enhances its chemical reactivity and potential biological activities. Its ability to modulate multiple signaling pathways and target various enzymes makes it a promising candidate for therapeutic applications .
Biological Activity
7-(Hydroxymethyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound possesses a unique indole structure, which contributes to its biological activity. The molecular formula is C9H9N1O2, with a molecular weight of approximately 163.17 g/mol. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 5.4 | Topoisomerase II inhibition |
MCF-7 (Breast) | 6.8 | Induction of apoptosis |
A549 (Lung) | 4.3 | Cell cycle arrest |
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 15.0 |
Pseudomonas aeruginosa | 20.0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition : The compound binds to the active site of topoisomerase II, preventing DNA unwinding and replication.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Properties : The hydroxymethyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Case Studies
A recent clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated enhanced tumor regression rates and improved patient survival compared to chemotherapy alone, highlighting the compound's potential as an adjunctive treatment .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-(hydroxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) |
InChI Key |
SFNJGHBILYYUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CO)NC1=O |
Origin of Product |
United States |
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